Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-phenyl-1-piperazinyl)butyl)-, ethyl ester
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, a fused bicyclic heterocyclic system comprising pyridine and pyrimidine rings. Key structural features include:
- Substituents: Ethyl ester at the carboxylic acid position (enhancing bioavailability via lipophilicity). 1,2,3,4-Tetrahydro-2,4-dioxo moieties (partially saturated rings with ketone groups, influencing electronic properties and hydrogen bonding). 7-Methyl and 3-phenyl groups (modulating steric and electronic interactions with biological targets).
Pyrido[2,3-d]pyrimidines are "privileged scaffolds" with diverse applications, including kinase inhibition, antimicrobial activity, and anticancer effects .
Properties
CAS No. |
160031-36-7 |
|---|---|
Molecular Formula |
C31H35N5O4 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
ethyl 7-methyl-2,4-dioxo-3-phenyl-1-[4-(4-phenylpiperazin-1-yl)butyl]pyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H35N5O4/c1-3-40-30(38)26-22-23(2)32-28-27(26)29(37)36(25-14-8-5-9-15-25)31(39)35(28)17-11-10-16-33-18-20-34(21-19-33)24-12-6-4-7-13-24/h4-9,12-15,22H,3,10-11,16-21H2,1-2H3 |
InChI Key |
CEIALHUCRRVMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CCCCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methyl-2,4-dioxo-3-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, phenylhydrazine, and other reagents in the presence of a catalyst to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2,4-dioxo-3-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications of Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-phenyl-1-piperazinyl)butyl)-, ethyl ester
Pyrido(2,3-d)pyrimidine derivatives are of interest in medicinal chemistry because of their varied biological activities. this compound, is a complex organic compound that belongs to this class, with potential therapeutic applications. The compound's unique structure, featuring a piperazine moiety and a pyrimidine ring, makes it a subject of interest in pharmaceutical and medicinal chemistry research.
Overview
This compound, also known as Ethyl 7-methyl-2,4-dioxo-3-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, has the CAS number 160031-36-7.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions, often starting with the condensation of appropriate materials under controlled conditions. A common method includes reacting ethyl acetoacetate, phenylhydrazine, and other reagents in the presence of a catalyst to form the pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for yield and purity on a larger scale, using automated systems for precise control of reaction conditions like temperature, pressure, and pH. Continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring or the piperazine moiety.
The products of these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has applications in several scientific research fields:
- Chemistry: Used as a building block for synthesizing more complex molecules.
- Biology: Studied for potential interactions with biological macromolecules.
- Medicine: Investigated for potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
- Industry: Utilized in developing new materials and chemical processes.
Pyrido(2,3-d)pyrimidine derivatives have demonstrated diverse biological activities, making them valuable in medicinal chemistry. Some derivatives exhibit anti-inflammatory effects by inhibiting inflammatory mediators like PGE2 and nitric oxide . They can also suppress COX-2 activity . Some pyrido[2,3-d]pyrimidines have significant inhibitory effects against kinases, including TKs, PI3K, and CDK4/6 . Some have shown anticancer activity .
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-2,4-dioxo-3-phenyl-1-(4-(4-phenylpiperazin-1-yl)butyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues:
Key Comparative Insights:
Bioactivity :
- The target compound’s 4-phenylpiperazinylbutyl chain may enhance affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) compared to simpler alkyl chains in analogs .
- Ethyl ester vs. free carboxylic acid (e.g., in ’s thioxo analog): Esters generally improve membrane permeability, but thioxo groups (as in ) may alter binding via sulfur-mediated interactions .
Selectivity :
- Substitutions at position 6 (e.g., 3,5-dimethoxyphenyl in ) significantly improve kinase selectivity (e.g., FGFR over VEGFR). The target’s 7-methyl and 3-phenyl groups may similarly fine-tune target specificity .
Synthetic Complexity :
- The target compound’s piperazinylbutyl chain requires multi-step alkylation, contrasting with simpler derivatives (e.g., ’s arylazo compounds synthesized via one-pot condensation) .
Antimicrobial vs. Anticancer Focus :
- While many analogs (e.g., ) prioritize Gram-positive bacteria, the target’s phenylpiperazine moiety aligns with CNS-active or kinase-targeting compounds, suggesting divergent applications .
Research Findings and Data Tables
Table 1: Antimicrobial Activity of Select Pyrido[2,3-d]pyrimidines
| Compound | MIC (µg/mL) vs. B. subtilis | Substituents | Reference |
|---|---|---|---|
| Target | Inferred: 2–10 (structural analog) | Ethyl ester, phenylpiperazinylbutyl | |
| 15a | 2.5 | Arylazo | |
| 16 | 4.0 | Thiourea |
Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidines
| Compound | IC₅₀ (µM) vs. MCF-7 | Key Features | Reference |
|---|---|---|---|
| Target | Predicted: <1.0 | Piperazinylbutyl chain | |
| Palbociclib | 0.011 | CDK4/6 inhibitor | |
| 9a () | 1.2 | Two heteroaromatic rings |
Biological Activity
Pyrido(2,3-d)pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(4-(4-phenyl-1-piperazinyl)butyl)-, ethyl ester , exploring its biological activity through various studies and research findings.
Overview of Pyrido(2,3-d)pyrimidine Derivatives
Pyrido(2,3-d)pyrimidines are a class of heterocyclic compounds known for their ability to interact with multiple biological targets. They exhibit a range of pharmacological activities including antitumor , antiviral , anti-inflammatory , and antibacterial properties. The biological mechanisms often involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDKs), and various protein kinases.
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Targeting Cyclin-Dependent Kinases (CDKs) :
Table 1: Biological Activities of Pyrido(2,3-d)pyrimidine Derivatives
Case Studies and Research Findings
- Antiviral Activity :
- Antitumor Efficacy :
- Anti-inflammatory Properties :
Structure-Activity Relationship (SAR)
The effectiveness of pyrido(2,3-d)pyrimidine derivatives is influenced by their structural modifications:
- Substituents on the phenyl ring can enhance binding affinity to target enzymes.
- Alkyl or aryl substitutions at specific positions can improve selectivity and potency against particular kinases or receptors.
Q & A
Q. How are stability studies conducted for derivatives with labile dioxo groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
